1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
Description
1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a piperazine derivative featuring a benzenesulfonyl group at the 1-position and a 2,3-dimethylphenyl group at the 4-position.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-15-7-6-10-18(16(15)2)19-11-13-20(14-12-19)23(21,22)17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIXHGYXVALGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves the reaction of 1-(benzenesulfonyl)piperazine with 2,3-dimethylphenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacology and Medicine
1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has been investigated for its potential therapeutic effects in various medical conditions:
- Neurological Disorders : Research indicates that this compound may play a role in neuroprotection and neurogenesis, making it a candidate for treating conditions such as Alzheimer's disease and multiple sclerosis.
- Cancer Research : Its ability to modulate signaling pathways linked to cell proliferation and survival positions it as a potential anticancer agent. Studies have shown that similar piperazine derivatives exhibit cytotoxic effects against various cancer cell lines .
Biological Studies
The compound is utilized in biological research to explore the functions of GPR55 in physiological processes:
- Neural Stem Cell Proliferation : It has been used to investigate the effects on neural stem cells, providing insights into their differentiation pathways and potential applications in regenerative medicine.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, warranting further investigation into its mechanism of action in this context.
Case Study 1: Anticancer Activity
A study focused on piperazine derivatives demonstrated that modifications to the piperazine core can significantly enhance anticancer activity. The results indicated that compounds with specific substituents on the phenyl ring exhibited increased cytotoxicity against breast cancer cell lines compared to unmodified analogs .
Case Study 2: Neuroprotective Effects
Research involving animal models of neurodegeneration revealed that administration of this compound resulted in improved cognitive function and reduced neuronal loss. These findings suggest its potential utility in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The 2,3-dimethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Receptor Affinity
Piperazine derivatives with aryl or sulfonyl substituents exhibit distinct pharmacological profiles based on substituent chemistry:
Table 1: Key Structural and Pharmacological Comparisons
Lipophilicity and Receptor Binding :
- The 2,3-dimethylphenyl group in the target compound enhances lipophilicity compared to polar substituents like sulfonamides (e.g., 1-(benzo[d]isothiazol-3-yl)piperazine), which show reduced affinity for 5-HT6 and D2 receptors due to lower lipophilicity .
- The benzenesulfonyl group may reduce affinity for dopamine receptors compared to dichlorophenyl analogs (e.g., 1-(2,3-dichlorophenyl)piperazine), which exhibit high 5-HT6/D2 affinity .
- Steric and Electronic Effects: The 2,3-dimethylphenyl group likely improves selectivity for 5-HT1A receptors by fitting into hydrophobic receptor pockets, as seen in derivatives from .
Biological Activity
1-(Benzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzenesulfonyl group and a dimethylphenyl moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
This compound acts primarily as a ligand, interacting with various biological targets such as enzymes and receptors. The mechanisms by which it exerts its effects include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and neurological disorders.
- Receptor Modulation : By binding to specific receptors, it can modulate signaling pathways that are crucial for cellular functions.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. A study highlighted its effectiveness in scavenging free radicals, thereby reducing cellular damage.
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In studies involving breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines, the compound showed reduced cell viability and migration compared to control groups .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes relevant to disease processes:
- Monoamine Oxidase (MAO) Inhibition : It has been reported to inhibit MAO isoenzymes, which play a critical role in the metabolism of neurotransmitters. This inhibition could have implications for treating depression and other mood disorders .
Comparative Studies
Comparative analyses with other piperazine derivatives reveal that this compound exhibits superior biological activity in certain contexts:
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Antioxidant, anticancer | |
| Piperazine derivatives A | Moderate anticancer activity | |
| Piperazine derivatives B | Weak MAO inhibition |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study published in MDPI demonstrated that treatment with this piperazine derivative resulted in a significant decrease in cell migration and viability in MDA-MB-231 cells compared to untreated controls .
- Enzyme Activity Assessment : Research assessing the enzyme inhibitory effects showed that this compound outperformed some known inhibitors in terms of potency against MAO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
